molecular formula C23H17F3N4O4 B11454905 ethyl 7-methyl-2-oxo-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 7-methyl-2-oxo-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11454905
M. Wt: 470.4 g/mol
InChI Key: BDWYDFQUJQFELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-methyl-2-oxo-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate: is a mouthful of a compound! Let’s break it down:

    Structure: The compound features a complex fused ring system with a triazatricyclo core, multiple heteroatoms, and a trifluoromethylbenzoyl group.

    Origin: It belongs to the coumarin family, which includes over 1300 derivatives found in nature and synthesized for various applications.

    Biological Significance: Coumarins exhibit diverse biological properties, making them intriguing targets for research.

Preparation Methods

Synthetic Routes::

Industrial Production::
  • Industrial-scale synthesis typically involves optimized procedures based on the synthetic routes mentioned above.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions yield diverse derivatives with modified functional groups.

Scientific Research Applications

Mechanism of Action

    Targets: Specific molecular targets remain an active area of research.

    Pathways: The compound likely interacts with cellular pathways related to its biological effects.

Properties

Molecular Formula

C23H17F3N4O4

Molecular Weight

470.4 g/mol

IUPAC Name

ethyl 7-methyl-2-oxo-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C23H17F3N4O4/c1-3-34-22(33)16-12-15-18(27-17-9-4-5-10-30(17)21(15)32)29(2)19(16)28-20(31)13-7-6-8-14(11-13)23(24,25)26/h4-12H,3H2,1-2H3

InChI Key

BDWYDFQUJQFELX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC=C4)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.